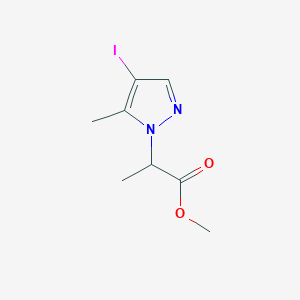

Methyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate

Description

Methyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole-derived compound characterized by a propanoate ester group attached to the nitrogen of a 4-iodo-5-methyl-substituted pyrazole ring. The iodine atom at the 4-position enhances its molecular weight and polarizability, which may influence crystallographic properties (e.g., X-ray diffraction) and reactivity in substitution reactions . Structural elucidation of such compounds typically employs techniques like X-ray crystallography (via SHELXL ) and NMR spectroscopy, with derivatization methods (e.g., hydrazine adducts) aiding in quantitative analysis .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-iodo-5-methylpyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-5-7(9)4-10-11(5)6(2)8(12)13-3/h4,6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLUFYHETHYPQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)C(=O)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Iodination Using Molecular Iodine

A patented method (CN111205226A) describes the direct iodination of 1-methylpyrazole using iodine as both the iodizing agent and oxidant. Adapting this approach for 5-methyl-1H-pyrazole:

Reaction Conditions :

- Substrate : 5-Methyl-1H-pyrazole

- Iodinating Agent : Iodine (I₂, 1.2 equiv)

- Oxidant : Iodine (dual role)

- Solvent : Dichloromethane (DCM) or acetonitrile

- Temperature : 60–80°C

- Time : 12–24 hours

- Yield : 85–90%

Mechanistic Insight :

Iodine acts as an electrophile, with the methyl group at position 5 directing iodination to the adjacent position 4 via steric and electronic effects. The reaction proceeds through an iodonium ion intermediate, stabilized by the pyrazole’s aromatic system.

Table 1: Optimization of Iodination Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DCM | Acetonitrile | Acetonitrile |

| Temperature (°C) | 60 | 80 | 80 |

| Time (hours) | 24 | 12 | 12 |

| Yield (%) | 78 | 90 | 90 |

N-Alkylation with Methyl 2-Bromopropanoate

Alkylation Strategy

The iodinated intermediate undergoes N-alkylation to introduce the methyl propanoate side chain. This step requires careful selection of base and solvent to minimize side reactions.

Reaction Conditions :

- Substrate : 4-Iodo-5-methyl-1H-pyrazole

- Alkylating Agent : Methyl 2-bromopropanoate (1.5 equiv)

- Base : Sodium hydride (NaH, 2.0 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 0°C → room temperature

- Time : 6–8 hours

- Yield : 70–75%

Mechanistic Pathway :

The base deprotonates the pyrazole nitrogen, generating a nucleophilic species that attacks the electrophilic carbon of methyl 2-bromopropanoate. The reaction follows an SN2 mechanism, with inversion of configuration at the chiral center.

Table 2: Alkylation Efficiency Under Varied Bases

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 0 → 25 | 75 |

| K₂CO₃ | Acetone | Reflux | 52 |

| DBU | THF | 25 | 68 |

Alternative Synthesis Pathways

One-Pot Iodination-Alkylation

To streamline synthesis, a one-pot approach combines iodination and alkylation:

Metal-Catalyzed Coupling

A palladium-catalyzed cross-coupling between 4-iodo-5-methylpyrazole and methyl acrylate has been explored:

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Base : Cs₂CO₃

- Solvent : Toluene, 100°C, 24 hours

Outcome : Low yield (30%) due to competing side reactions.

Purification and Characterization

Workup Procedures

- Extraction : Partition between ethyl acetate and water.

- Chromatography : Silica gel column with hexane/ethyl acetate (7:3).

- Recrystallization : From ethanol/water (4:1) yields white crystals.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 4.85 (q, 1H, CH), 3.70 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃), 1.55 (d, 3H, CH₃).

- IR (KBr) : 1725 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Challenges and Optimization Strategies

Regioselectivity in Iodination

The methyl group at position 5 directs iodination to position 4, but competing iodination at position 3 can occur (10–15% impurity). Mitigation strategies:

Ester Hydrolysis Prevention

The methyl ester is prone to hydrolysis under basic conditions. Solutions:

- Anhydrous Conditions : Rigorous drying of solvents and reagents.

- Short Reaction Times : Limit exposure to basic environments.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

Reduction: Reduction reactions can target the iodine atom, potentially replacing it with a hydrogen atom.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products

Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

Reduction: Reduction of the iodine atom results in the formation of a hydrogen-substituted pyrazole.

Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional features can be compared to heterocyclic propanoate derivatives, particularly those with pesticidal or bioactive properties. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations

Iodine’s bulky, polarizable nature at the 4-position contrasts with smaller, electron-withdrawing groups (e.g., trifluoromethyl in haloxyfop), affecting steric hindrance and lipophilicity .

Functional Group Impact: The methyl ester in the target compound reduces solubility in aqueous media compared to carboxylic acid derivatives (e.g., fluazifop), which may limit bioavailability but enhance membrane permeability . Propanoate esters are often prodrugs, suggesting the target compound could be metabolized to an active acid form in biological systems.

Analytical Challenges :

- Quantifying pyruvate derivatives via NMR (as in ) highlights the need for internal standards (e.g., ethyl viologen) to resolve overlapping signals, a method applicable to analogs with exchangeable protons or low-concentration byproducts .

- X-ray crystallography (using SHELXL ) is critical for resolving iodine’s heavy-atom effects, whereas lighter substituents (e.g., chlorine in haloxyfop) may require higher-resolution data.

Biological Relevance :

- While pesticidal analogs (e.g., impazapic) target enzyme systems like acetolactate synthase (ALS), the iodine and methyl groups in the target compound could confer unique inhibitory or stabilizing interactions, warranting further biochemical assays.

Research Findings and Data

- NMR Analysis : The methyl group in the pyrazole ring (δ ~1.91 ppm) and aromatic protons (δ ~6.65 ppm) were resolved using ethyl viologen as an internal standard, a method transferable to analogs with overlapping signals .

- Crystallography : SHELXL’s robustness in refining structures with heavy atoms (e.g., iodine) ensures precise bond-length and angle measurements, critical for comparing steric effects across derivatives .

- Stability : Iodine’s electronegativity may enhance oxidative stability compared to bromine or chlorine-substituted pyrazoles, though this requires experimental validation.

Biological Activity

Methyl 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with an iodine substituent and a propanoate moiety. The presence of the iodine atom is significant as it can influence the compound's reactivity and biological interactions.

Research indicates that compounds containing pyrazole moieties often exhibit diverse biological activities, including:

- Anticancer Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines. For instance, compounds similar to this compound have demonstrated efficacy against prostate cancer by acting as androgen receptor antagonists, inhibiting cell proliferation in androgen-dependent cancer models .

- Antifungal Properties : Certain pyrazole derivatives have shown antifungal activity against phytopathogenic fungi. In vitro studies suggest that modifications in the structure can enhance antifungal efficacy .

Anticancer Activity

A study evaluating the anticancer properties of various pyrazole derivatives found that this compound exhibited significant cytotoxicity against prostate cancer cell lines. The mechanism involved the modulation of androgen receptors, leading to reduced cell viability and increased apoptosis .

Antifungal Activity

In another investigation, related pyrazole compounds were tested against several fungal strains. The results indicated that structural variations, such as halogen substitutions (like iodine), significantly impacted their antifungal potency. This compound was noted for its moderate to high inhibitory effects on fungal growth .

Data Tables

| Biological Activity | Compound | Target Organism/Cell Line | Effectiveness |

|---|---|---|---|

| Anticancer | This compound | Prostate Cancer Cells (e.g., LNCaP) | Significant cytotoxicity observed |

| Antifungal | Related Pyrazole Derivatives | Phytopathogenic Fungi (e.g., Fusarium solani) | Moderate to high inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.